1-(3-Chlorophenyl)piperazine hydrochloride

Overview

Description

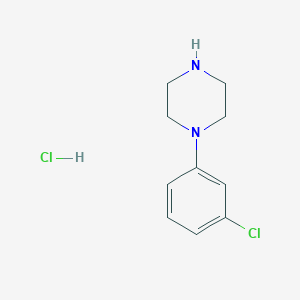

1-(3-Chlorophenyl)piperazine hydrochloride (mCPP), CAS 65369-76-8, is a piperazine derivative with the molecular formula C₁₀H₁₄Cl₂N₂ and a molecular weight of 233.14 g/mol. It is an off-white solid commonly used as an intermediate in organic synthesis and pharmaceutical manufacturing, notably in the production of trazodone, where it is also identified as an impurity . mCPP acts as a serotonin antagonist and reuptake inhibitor (SARU) and exhibits affinity for serotonin receptor subtypes, particularly 5-HT1B and 5-HT1C . Historically, it has been studied as a metabolite of trazodone and as a psychoactive compound in the context of novel psychoactive substances (NPS) . Its safety profile includes acute oral toxicity and irritancy (H302, H315, H319, H335) .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution Using Bis(2-Chloroethyl)amine Derivatives

The most widely documented method involves reacting 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride. In a representative procedure, 3-chloroaniline (17.2 mmol) and bis(2-chloroethyl)methylamine hydrochloride are heated in xylene at 140–145°C for 15 hours under reflux . Para-toluenesulfonic acid (PTSA) is often added as a catalyst to accelerate the cyclization . The reaction proceeds via a nucleophilic substitution mechanism, where the amine group of 3-chloroaniline attacks the electrophilic chloroethyl carbons, forming the piperazine ring.

Post-reaction, the mixture is cooled to 0–5°C, inducing crystallization of the crude product. Washing with chilled xylene and acetone removes unreacted aniline traces . Yields range from 84.6% to 94.1%, depending on stoichiometric ratios and solvent purity .

Alternative Pathways Using Diethanolamine

A three-step synthesis starting with diethanolamine and 3-chloroaniline has been patented . In the first step, diethanolamine reacts with thionyl chloride in chloroform to form bis(2-chloroethyl)methylamine hydrochloride. This intermediate then undergoes cyclization with 3-chloroaniline in xylene, followed by alkylation with 1-bromo-3-chloropropane at 0–10°C . While this route achieves 65% overall yield for the final alkylated product, it introduces complexity due to multiple purification stages .

Optimization of Reaction Conditions

Solvent Systems

Xylene is the preferred solvent for cyclization due to its high boiling point (139–144°C), which facilitates reflux without side reactions . Comparative studies show that substituting xylene with toluene reduces yields by 12–15% . For alkylation steps, acetone-water mixtures (1:1 v/v) are optimal, enabling phase separation and easy isolation of the hydrochloride salt .

Table 1: Solvent Impact on Reaction Yield

| Step | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Cyclization | Xylene | 140–145 | 84.6 | |

| Cyclization | Toluene | 140–145 | 72.3 | |

| Alkylation | Acetone-Water | 0–10 | 72.6 |

Catalytic Additives

The use of PTSA (3% w/w) in cyclization reactions improves yields by protonating the amine, enhancing its nucleophilicity . Omitting PTSA results in incomplete conversion, with 20–25% unreacted 3-chloroaniline detected via TLC .

Purification and Isolation Techniques

Crystallization and Filtration

After cyclization, the product is isolated by chilling the reaction mass to 0–5°C, forming off-white crystals . Filtration through sintered glass followed by washes with chilled xylene (5°C) removes residual solvents . For the hydrochloride salt, the free base is dissolved in acetone and treated with concentrated HCl, precipitating the final product .

Solvent Recovery

Industrial-scale processes recover xylene and acetone via atmospheric and reduced-pressure distillation, reducing raw material costs by 30–40% . For example, a 300 mL acetone charge can be 80% recovered, leaving a concentrated residue for further processing .

Analytical Characterization

Spectroscopic Validation

1H NMR spectra of 1-(3-chlorophenyl)piperazine hydrochloride show characteristic peaks at δ 7.78–7.76 ppm (aromatic protons) and δ 3.20–3.15 ppm (piperazine methylene groups) . ESI-MS confirms the molecular ion peak at m/z 231.1 (M+H+), aligning with the theoretical molecular weight of 230.7 g/mol .

Purity Assessment

HPLC analyses report ≥98.5% purity when xylene is used as the solvent, compared to 95.2% for toluene-based reactions . Residual solvent levels, measured via GC-MS, comply with ICH Q3C guidelines (<500 ppm for xylene) .

Industrial-Scale Production

A patented manufacturing process charges 305 kg of 3-chloroaniline, 427 kg of bis(2-chloroethyl)amine hydrochloride, and 287 kg of NaOH into 745 kg of water . Heating to 90°C for 15 hours achieves 84.6% yield, with the product isolated via toluene extraction and vacuum distillation . This method emphasizes reproducibility, with batch-to-batch variability <2% .

Chemical Reactions Analysis

1-(3-Chlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like methanol and acetonitrile, and catalysts such as tetrabutylammonium bromide . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 1-(3-chlorophenyl)piperazine hydrochloride

- Molecular Formula : C10H13ClN2·HCl

- Molecular Weight : 233.14 g/mol

- Melting Point : 210°C to 214°C (decomposition) .

Serotonin Receptor Studies

1-(3-Chlorophenyl)piperazine is primarily known for its interactions with serotonin receptors. It acts as a serotonin agonist and has been used to study the effects of serotonin on various physiological processes:

- 5-HT3 Receptor Agonism : mCPP exhibits high affinity for 5-HT3 receptors, which are implicated in nausea and vomiting responses. Studies have shown that it can induce serotonin-mediated behaviors such as hypophagia (reduced food intake) in animal models .

- Behavioral Effects : Research indicates that mCPP administration leads to hypolocomotion and anxiety-like behaviors in rats, suggesting its utility in studying anxiety disorders and appetite regulation .

Clinical Research Studies

In clinical settings, mCPP has been utilized in various studies to understand its effects on human subjects:

- A randomized controlled trial demonstrated that mCPP influences food intake and mood, providing insights into its potential therapeutic effects for conditions such as depression and anxiety .

- In vivo studies have shown that mCPP can alter serotonin levels, leading to significant behavioral changes, making it a valuable tool for investigating serotonergic function .

Toxicology and Forensic Applications

Due to its psychoactive properties, mCPP has garnered attention in the field of forensic toxicology:

- Designer Drug Analysis : As a designer drug analog of piperazines, mCPP is often included in toxicological screenings for recreational drug use. Its detection in biological samples is crucial for understanding patterns of abuse .

- Standard Reference Material : mCPP is available as a certified reference material for use in LC/MS and GC/MS analyses, aiding laboratories in the accurate detection of this compound in urine and other biological matrices .

Case Study 1: Hypophagia Induction

A study investigated the hypophagic effects of mCPP in food-deprived rats. The results indicated that doses of mCPP significantly reduced food intake compared to control groups. The study concluded that the hypophagic response was mediated through 5-HT1c receptor activation .

Case Study 2: Anxiety-Like Behavior

Research examining the anxiogenic effects of mCPP revealed that administration led to increased anxiety-like behaviors in rodent models. This finding supports the hypothesis that mCPP may act as a useful model for studying anxiety disorders and their pharmacological treatments .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Serotonin Research | Investigating interactions with 5-HT receptors; studying effects on mood and appetite |

| Behavioral Studies | Analyzing hypophagia and anxiety-like behaviors in animal models |

| Forensic Toxicology | Detection of mCPP in biological samples; used as a standard reference material |

| Clinical Trials | Evaluating effects on food intake and mood alterations in human subjects |

Mechanism of Action

1-(3-Chlorophenyl)piperazine hydrochloride exerts its effects primarily through its action as a serotonin receptor agonist. It has affinity for multiple neurotransmitter receptor binding sites in human brain membranes, including the 5-HT2C serotonin receptor . This interaction leads to various physiological effects, such as inducing hypophagia in food-deprived and freely feeding rats .

Comparison with Similar Compounds

Key Piperazine Derivatives:

Pharmacological and Functional Differences

Receptor Affinity and Behavioral Effects:

Neurochemical Impact :

- mCPP decreases 5-hydroxyindoleacetic acid (5-HIAA) levels in cerebrospinal fluid, indicating reduced serotonin turnover .

- BZP and TFMPP lack significant serotonergic activity but increase dopamine/norepinephrine release .

Comparative Data Table

Biological Activity

1-(3-Chlorophenyl)piperazine hydrochloride, commonly referred to as mCPP, is a compound that has garnered attention for its diverse biological activities, particularly its interactions with serotonin receptors. This article delves into the biological activity of mCPP, highlighting its receptor affinities, effects in animal models, and relevant case studies.

This compound is an off-white solid with the molecular formula and a CAS number of 65369-76-8. It is structurally characterized by a piperazine ring substituted with a chlorophenyl group at the 1-position. This structural feature is critical for its biological activity.

Receptor Interactions

mCPP primarily acts as a 5-HT receptor agonist and has been shown to interact with several serotonin receptor subtypes:

- 5-HT2C and 5-HT2B Receptors : mCPP is recognized as a potent agonist/partial agonist at these receptors. The pEC50 values for mCPP are approximately 7.09 for 5-HT2C and 7.20 for 5-HT2B receptors, indicating strong binding affinity .

- 5-HT1A and 5-HT1B Receptors : It also displays some activity at these receptors with lower affinity, having pEC50 values of 5.90 and 6.65 respectively .

The compound's ability to modulate these receptors suggests potential implications in mood regulation and appetite control.

Effects on Locomotion and Feeding Behavior

Research has demonstrated that mCPP significantly influences locomotor activity and feeding behavior in animal models:

- Hypophagia Induction : In studies involving food-deprived rats, administration of mCPP (5 mg/kg, i.p.) resulted in reduced food intake, indicating hypophagic effects. This response was found to be mediated primarily through the 5-HT1C receptors , as evidenced by significant correlations between ID50 values of various antagonists and their affinities for this receptor subtype .

| Antagonist | ID50 (µg/kg) | Receptor Targeted |

|---|---|---|

| Altanserin | 0.1 | 5-HT2 |

| Ketanserin | 0.4 | 5-HT2 |

| Pizotifen | 6.4 | 5-HT1C |

This table summarizes the potency of various antagonists against mCPP-induced hypophagia.

- Locomotor Activity Suppression : In vivo studies have shown that mCPP suppresses locomotor activity in rats, further supporting its role as a serotonin modulator .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of mCPP:

- Hypophagic Response Study : A study by Kennett & Curzon demonstrated that mCPP administration led to significant reductions in food intake among rats that had been deprived of food for extended periods. The research indicated that the hypophagic effect was not merely due to reduced locomotion but rather a specific action on serotonin pathways .

- Neurotransmitter Affinity Profile : A comprehensive study assessed mCPP's affinity across various neurotransmitter receptor binding sites in human brain membranes. The findings revealed that mCPP showed equipotency across multiple serotonin receptor subtypes, suggesting a broad spectrum of pharmacological activity .

- Behavioral Studies : Additional behavioral assessments indicated that mCPP could induce anxiety-like behaviors in rodent models, which may have implications for understanding its effects in humans, particularly concerning mood disorders .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-(3-chlorophenyl)piperazine hydrochloride, and how is purity validated?

The synthesis involves alkylation of piperazine derivatives with 3-chlorophenyl groups. A typical protocol includes reacting 1-(3-chlorophenyl)-piperazine with 1-bromo-3-chloropropane in acetone under controlled alkaline conditions (0–10°C), followed by purification via recrystallization or filtration . Purity is validated using melting point analysis, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). Mass spectrometry (MS) confirms molecular identity, while residual solvents are quantified using gas chromatography (GC) .

Q. How should researchers handle and store this compound safely in laboratory settings?

Avoid inhalation or skin contact by using personal protective equipment (PPE) such as gloves, goggles, and lab coats. In case of skin exposure, wash immediately with soap and water. Store the compound in a tightly sealed container at room temperature, away from ignition sources. Accidental releases require containment to prevent environmental contamination (e.g., avoiding drainage into sewers) .

Q. What chromatographic techniques are recommended for detecting this compound in pharmaceutical formulations?

Reverse-phase HPLC with UV detection (236 nm) is widely used for quantitative analysis, especially in the presence of related impurities like nefazodone derivatives. Mobile phases often include acetonitrile and phosphate buffers, with a C18 column for separation. Capillary electrophoresis with cyclodextrin derivatives can resolve positional isomers (e.g., ortho-, meta-, and para-chlorophenylpiperazine) .

Q. How is this compound characterized spectroscopically?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features, such as the piperazine ring protons (δ 2.5–3.5 ppm) and aromatic chlorophenyl signals (δ 6.8–7.4 ppm). Fourier-transform infrared (FTIR) spectroscopy confirms N–H stretching (3200–3400 cm⁻¹) and C–Cl bonds (750 cm⁻¹). MS (ESI+) provides molecular ion peaks at m/z 233.14 for the hydrochloride salt .

Q. What are the key solubility and stability considerations for this compound?

The hydrochloride salt is water-soluble (>10 mg/mL at 25°C) but hygroscopic. Stability studies recommend storage in anhydrous conditions to prevent hydrolysis. In acidic media (pH < 3), the piperazine ring may undergo partial degradation, necessitating pH-controlled buffers in biological assays .

Advanced Research Questions

Q. How can researchers differentiate this compound from its positional isomers in confiscated samples?

Use chiral stationary phases in HPLC or capillary electrophoresis with β-cyclodextrin additives to resolve meta- and para-substituted isomers. Mass spectrometry fragmentation patterns (e.g., characteristic chlorine isotope clusters at m/z 233/235) and NMR coupling constants (e.g., J-values for aromatic protons) provide additional differentiation .

Q. What metabolic pathways are observed for this compound in in vivo models, and how are metabolites detected?

In rats, 1-(3-chlorophenyl)piperazine undergoes hydroxylation at the phenyl ring and degradation of the piperazine moiety to form N-(3-chlorophenyl)ethylenediamine. Metabolites are detected via GC-MS after enzymatic hydrolysis (β-glucuronidase/sulfatase) and acetylation. Hydroxy-mCPP glucuronides and acetylated aniline derivatives serve as key biomarkers .

Q. What experimental designs are optimal for studying its serotonin receptor (5-HT) interactions?

Use functional assays in rodent models:

- 5-HT2A/2C agonism : Measure head-twitch response induced by 2,5-dimethoxy-4-iodoamphetamine (DOI).

- 5-HT1A antagonism : Evaluate suppression of 8-OH-DPAT-induced hypothermia. Radioligand binding assays (e.g., [³H]ketanserin for 5-HT2A) quantify receptor affinity (Ki values) .

Q. How can researchers mitigate interference from precursor drugs (e.g., trazodone) in toxicological screens?

Trazodone metabolizes to 1-(3-chlorophenyl)piperazine, complicating forensic analysis. Differentiate via metabolite profiling: trazodone produces m-chlorophenylpiperazine and triazoledione derivatives, while direct mCPP use yields hydroxylated piperazine metabolites. Use LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to mCPP (233 → 154) and trazodone (372 → 176) .

Q. What strategies improve sensitivity in trace-level detection of this compound in biological matrices?

Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C8/SCX) enhances recovery from urine or plasma. Derivatization with pentafluoropropionic anhydride (PFPA) improves GC-MS volatility. For LC-MS, employ ion-pairing agents (e.g., heptafluorobutyric acid) to enhance ionization efficiency. Limit of detection (LOD) can reach 0.1 ng/mL with optimized MRM parameters .

Properties

IUPAC Name |

1-(3-chlorophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXPYWFZULXYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6640-24-0 (Parent) | |

| Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40896823 | |

| Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56322623 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13078-15-4, 65369-76-8, 51639-49-7 | |

| Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13078-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-(3-chlorophenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65369-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51639-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(m-Chlorophenyl)piperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065369768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13078-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chlorophenyl)piperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(m-chlorophenyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IM2GS7ILV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.